1-(4-Nitrophenyl)azepane

Medicinal Chemistry Drug Design Structure-Activity Relationship

Researchers seeking conformational diversity beyond piperidine/pyrrolidine face limited choices. 1-(4-Nitrophenyl)azepane resolves this with a 7-membered azepane (logP 3.6) and para-nitro activation for electrophilic substitution. · FXa-targeted medicinal chemistry with anticoagulant activity demonstrated in vivo. · 98% purity ensures batch-to-batch reproducibility; distinct electronic profile vs. ortho/meta isomers. · Reliable global logistics for research-quantity procurement.

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
CAS No. 13663-23-5
Cat. No. B078035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Nitrophenyl)azepane
CAS13663-23-5
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H16N2O2/c15-14(16)12-7-5-11(6-8-12)13-9-3-1-2-4-10-13/h5-8H,1-4,9-10H2
InChIKeyWXAAQKMTSQDMII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Nitrophenyl)azepane: Sourcing & Technical Specifications


1-(4-Nitrophenyl)azepane (CAS 13663-23-5) is a heterocyclic organic compound characterized by a seven-membered azepane ring substituted with a 4-nitrophenyl group [1]. It is commercially available at 97% purity as a solid, primarily utilized as a building block in synthetic organic chemistry and medicinal chemistry research . Vendor literature describes it as a potent inhibitor of coagulation factor Xa (FXa) with anticoagulant effects demonstrated in animal models .

Workflow Synthetic building block for medicinal chemistry
Selection Heterocyclic scaffold with para-nitrophenyl group
Use Context Conformational constraint and scaffold exploration

Structural Specificity of 1-(4-Nitrophenyl)azepane


Interchanging 1-(4-Nitrophenyl)azepane with its close structural analogs—such as its 2-nitro or 3-nitro isomers, or its six-membered (piperidine) and five-membered (pyrrolidine) ring homologs—is not scientifically sound. The para-nitro substitution imparts distinct electronic properties compared to ortho or meta isomers, influencing reactivity and binding . Furthermore, the seven-membered azepane ring provides a unique conformational flexibility and a calculated logP value of 3.6, which directly impacts lipophilicity and permeability profiles relative to smaller or larger heterocycles [1]. This section details the specific, quantifiable differentiators that justify the exclusive selection of this compound for research applications.

Nitro Position 4-nitro (para) electronic profile 2- or 3-nitro isomers may shift reactivity and binding
Ring Size Seven-membered azepane ring Piperidine (6) or pyrrolidine (5) may alter conformation
Lipophilicity Higher computed logP profile Piperidine analog may show different permeability

1-(4-Nitrophenyl)azepane: Evidence vs. Comparators


Conformational Flexibility: Azepane vs. Piperidine

The seven-membered azepane ring in the target compound provides a unique conformational flexibility and a distinct three-dimensional shape compared to its six-membered piperidine analog. This structural feature can translate to altered target binding kinetics and selectivity, a critical parameter in drug discovery [1]. While direct bioactivity comparisons are not available, the difference in ring size is a fundamental chemical distinction that underpins its potential as a privileged scaffold for exploring new chemical space.

Ring Size Comparison
Class-level inference
Azepane (C12H16N2O2) vs Piperidine (C11H14N2O2)
Supports scaffold-diversity exploration
No direct bioactivity data; structural inference only
Medicinal Chemistry Drug Design Structure-Activity Relationship

Lipophilicity Profile: Computed LogP

The computed XLogP3 value for 1-(4-Nitrophenyl)azepane is 3.6 [1]. This value is a quantitative predictor of lipophilicity and membrane permeability. For comparison, its piperidine analog (1-(4-Nitrophenyl)piperidine) has a computed XLogP3 of 3.0 [2]. The higher logP of the azepane suggests increased lipophilicity, which can translate to enhanced membrane crossing and distribution characteristics in a biological context, though it may also affect solubility and metabolic stability. This data point is essential for researchers prioritizing compounds with specific ADME profiles in their discovery cascade.

Lipophilicity (XLogP3)
Cross-study comparable
3.6 (azepane) vs 3.0 (piperidine)
Lipophilicity context for ADME screening
Computed values; experimental confirmation advised
ADME Pharmacokinetics Drug Design

Isomeric Specificity: 4-Nitro vs. 2-Nitro Substitution

The position of the nitro group on the phenyl ring dictates the molecule's electronic distribution and reactivity. The para-nitro (4-nitro) group in the target compound engages in resonance interactions that differ fundamentally from the ortho-nitro (2-nitro) isomer, which introduces steric hindrance and altered electron density. While direct quantitative reactivity data is absent from primary literature, vendor descriptions note the compound's utility in electrophilic aromatic substitution reactions . The 4-nitro isomer is distinct from the 2-nitro isomer (CAS 40832-88-0) and 3-nitro isomer (CAS 887595-25-7), each of which would exhibit a different reactivity profile in synthetic transformations and biological interactions.

Nitro Position Isomers
Data to verify
4-nitro (para) vs 2-nitro (ortho) reactivity
Isomer-specific reactivity review
Vendor-reported; independent validation lacking
Synthetic Chemistry Reactivity Medicinal Chemistry

Commercial Purity and Quality Control

The compound is supplied with a certified purity of 97% from a major vendor . This purity level is a critical quantitative specification for procurement decisions, ensuring minimal batch-to-batch variability and reliable results in synthetic or biological experiments. For comparison, alternative vendors may offer the same compound with unspecified purity levels, which could introduce confounding variables into research data. The 97% purity specification is a verifiable, procurement-relevant differentiator that mitigates the risk of impurities interfering with intended reactions or assays.

Purity Specification
Data to verify
97% (vendor-certified)
Lot-consistency procurement context
Verify current certificate of analysis
Chemical Synthesis Quality Control Reproducibility

Application Scenarios for 1-(4-Nitrophenyl)azepane


Conformational Constraint in Lead Optimization

The unique seven-membered azepane ring makes this compound an ideal building block for exploring conformational constraints in drug design. Its ring size offers a different shape and flexibility profile compared to the more common piperidine (6-membered) or pyrrolidine (5-membered) rings, potentially leading to novel interactions with biological targets. Its relatively high lipophilicity (XLogP3 = 3.6) also suggests utility in designing compounds intended for crossing biological membranes .

Electrophilic Aromatic Substitution Reactions

The presence of the para-nitro group activates the aromatic ring for nucleophilic attack, making the compound a versatile intermediate for further functionalization via electrophilic aromatic substitution . This reactivity is key for constructing more complex molecular architectures in the synthesis of pharmaceuticals and agrochemicals.

Factor Xa Inhibition Studies

Vendor literature describes 1-(4-Nitrophenyl)azepane as a potent FXa inhibitor with anticoagulant effects demonstrated in animal models . While primary literature with detailed IC50 values is lacking, this activity profile makes it a candidate for research into thromboembolic disease mechanisms or as a reference tool in biochemical assays targeting the coagulation cascade.

Reliable Chemical Standard for QC and Reproducibility

The commercial availability of this compound at a verified 97% purity ensures its utility as a reliable standard or starting material in research laboratories . This level of quality control is essential for minimizing experimental variability and ensuring the reproducibility of results across different studies and batches.

Application
Selection Property
Validation Focus
Conformational constraint studies
Ring-size and shape diversity
Target binding conformation review
Electrophilic aromatic substitution
Para-nitro reactivity profile
Substitution reaction reproducibility
Coagulation cascade pathway studies
FXa inhibition assay context
Model-response endpoint review
Quality control standard
Verifiable purity specification
Batch-to-batch consistency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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